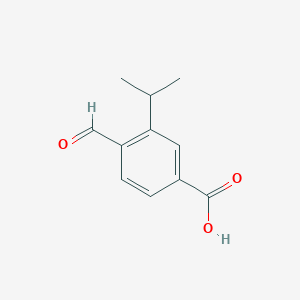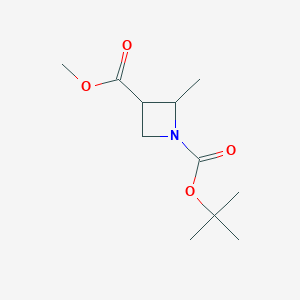
1-tert-Butyl 3-methyl 2-methylazetidine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl 3-methyl 2-methylazetidine-1,3-dicarboxylate is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.28 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is characterized by the presence of tert-butyl and methyl groups attached to the azetidine ring .
Preparation Methods
The synthesis of 1-tert-Butyl 3-methyl 2-methylazetidine-1,3-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate azetidine precursor, which is then subjected to various chemical reactions to introduce the tert-butyl and methyl groups.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Scientific Research Applications
1-tert-Butyl 3-methyl 2-methylazetidine-1,3-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-tert-Butyl 3-methyl 2-methylazetidine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific active sites, leading to inhibition or activation of enzymatic activity . The pathways involved in its mechanism of action are currently under investigation in various research studies .
Comparison with Similar Compounds
1-tert-Butyl 3-methyl 2-methylazetidine-1,3-dicarboxylate can be compared with other similar compounds, such as:
1-tert-Butyl 3-methyl trans-2-methylazetidine-1,3-dicarboxylate: This compound has a similar structure but differs in the stereochemistry of the azetidine ring.
This compound (CAS 1935942-15-6): This compound is an isomer with different physical and chemical properties.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 2-methylazetidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-8(9(13)15-5)6-12(7)10(14)16-11(2,3)4/h7-8H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIXLYKMSJVCGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1C(=O)OC(C)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
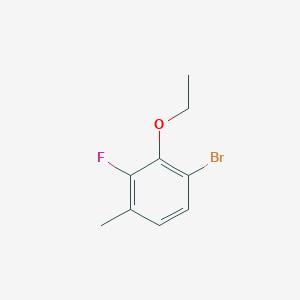
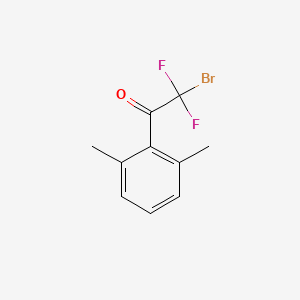
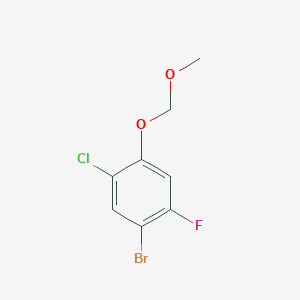
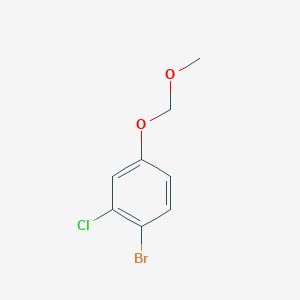
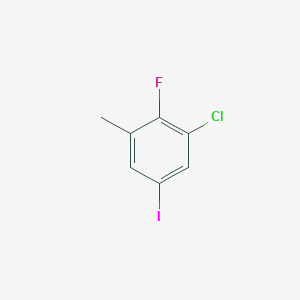
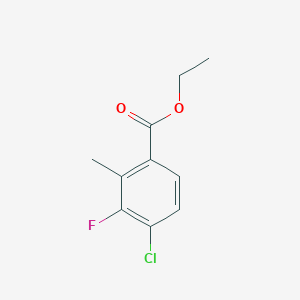


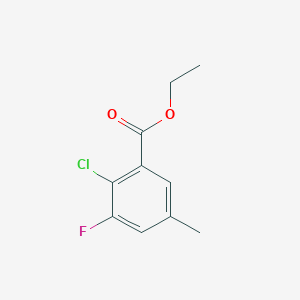
![{[Chloro(difluoro)methyl]sulfanyl}benzene](/img/structure/B6305560.png)


